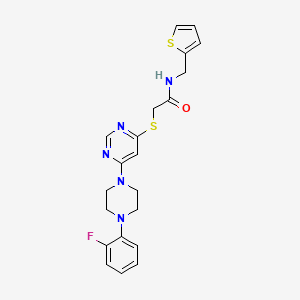
2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-(thiophen-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-(thiophen-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C21H22FN5OS2 and its molecular weight is 443.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-(thiophen-2-ylmethyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features multiple pharmacophores:
- Piperazine ring : Known for its activity on neurotransmitter receptors.
- Pyrimidine ring : Often associated with anticancer and antiviral properties.
- Thioether linkage : Implicated in various biological activities.
The molecular formula is C19H24FN5OS, with a molecular weight of approximately 437.5 g/mol. The compound's IUPAC name is 2-[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanyl-N-(thiophen-2-ylmethyl)acetamide.
Preliminary studies suggest that the compound interacts with various biological targets, including enzymes and receptors involved in key physiological processes. Its mechanism may involve:
- Inhibition of specific enzymes : Similar compounds have shown inhibitory effects on tyrosinase, which could be relevant for skin-related conditions.
- Modulation of neurotransmitter systems : The piperazine moiety may influence serotonin or dopamine receptors, potentially impacting mood disorders.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives containing piperazine and pyrimidine rings have shown effectiveness against various bacterial strains.
| Compound | Activity | Reference |
|---|---|---|
| 2-Fluorophenyl-piperazine derivatives | Moderate to strong antibacterial activity | |
| Pyrimidine derivatives | Antiviral activity against influenza |
Anticancer Activity
Compounds featuring the pyrimidine ring are often investigated for their anticancer potential. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines.
| Study | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound X | HeLa (cervical cancer) | 15.3 | |
| Compound Y | MCF7 (breast cancer) | 12.7 |
Case Studies
- Inhibition of Tyrosinase : A study evaluated the inhibitory effects of a related piperazine derivative on Agaricus bisporus tyrosinase, revealing an IC50 value of 0.18 µM, significantly more potent than the reference compound kojic acid (IC50 = 17.76 µM). This suggests potential applications in skin whitening products without cytotoxic effects .
- Neurotransmitter Modulation : Research into piperazine-containing compounds has shown their ability to interact with serotonin receptors, indicating possible use in treating anxiety and depression disorders .
Toxicity and Safety Profile
Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary evaluations indicate that the compound exhibits low toxicity at therapeutic doses. For example, no adverse effects were observed in rat models at doses up to 100 mg/kg body weight over a 90-day exposure period .
Propiedades
IUPAC Name |
2-[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanyl-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5OS2/c22-17-5-1-2-6-18(17)26-7-9-27(10-8-26)19-12-21(25-15-24-19)30-14-20(28)23-13-16-4-3-11-29-16/h1-6,11-12,15H,7-10,13-14H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHINRYVKVITSHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=CC(=NC=N3)SCC(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














